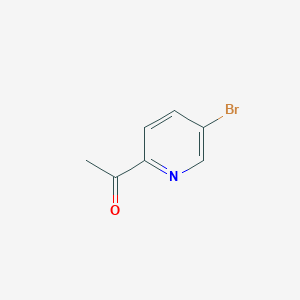
2-Acetyl-5-bromopyridine
Übersicht
Beschreibung
2-Acetyl-5-bromopyridine is a compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds. The papers discuss various acetylated and brominated compounds, which can give insights into the behavior and characteristics of 2-Acetyl-5-bromopyridine.
Synthesis Analysis
The synthesis of related compounds involves the use of acetyl groups and bromine. For instance, the synthesis of 5-acetyl-2'-deoxyuridine is achieved by treating a precursor with dilute sulfuric acid, and the synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione is performed using ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of N-methylmorpholine . These methods suggest that the synthesis of 2-Acetyl-5-bromopyridine could involve similar acetylation and bromination reactions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-acetyl-2'-deoxyuridine, shows that the acetyl group can be inclined at a small angle to the planar ring structure, and the sugar ring can adopt an unusual conformation . This information can be extrapolated to predict that 2-Acetyl-5-bromopyridine may also exhibit a planar ring structure with the acetyl group slightly inclined.
Chemical Reactions Analysis
The chemical reactions of related compounds include the formation of a reversible enzyme-inhibitor complex as seen with 5-(alpha-Bromoacetyl)-2'-deoxyuridine 5'-phosphate, which is an irreversible inhibitor of thymidylate synthetase . Additionally, the bromination of the 2-methylthio derivative and conversions of its 5-bromoacetyl derivative have been studied, indicating that brominated acetyl compounds can undergo further chemical transformations .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Acetyl-5-bromopyridine are not directly described in the papers, the properties of similar compounds can provide some insights. For example, the crystal structure of 5-acetyl-2'-deoxyuridine is monoclinic with specific cell dimensions, and the compound exhibits unique UV spectra and melting points . These characteristics suggest that 2-Acetyl-5-bromopyridine may also have distinct physical properties that could be determined through similar analytical techniques.
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation
2-Acetyl-5-bromopyridine is used as a starting material in the synthesis of trisubstituted 4',5,5'' terpyridines, which are further utilized to prepare platinum complexes. These complexes exhibit metal-to-ligand charge-transfer (MLCT) emissions, which are significant in spectroscopic studies (Huo, Arulsamy, & Hoberg, 2011).
Epigenetic Research
Research into bromodomains, which are protein domains that recognize acetylated lysine residues, implicates 2-acetyl-5-bromopyridine-related compounds. These bromodomains play a crucial role in epigenetic regulation, influencing gene expression and potentially offering therapeutic targets in oncology and other areas (Filippakopoulos & Knapp, 2014).
Reactivity Studies
Studies on the reactivity of bromine atoms in brominated pyridines, including 2-acetyl-5-bromopyridine, are essential for understanding their chemical behavior and potential applications in various synthetic pathways (Wibaut, Haayman, & Dijk, 2010).
Electrocatalytic Applications
In the field of electrochemistry, 2-acetyl-5-bromopyridine has been used in the electrocatalytic carboxylation with carbon dioxide. This research offers insights into environmentally friendly synthesis methods and the potential for carbon capture technologies (Feng, Huang, Liu, & Wang, 2010).
Cytotoxicity and DNA Binding Studies
The compound is also a part of research in cytotoxicity studies and investigations into DNA binding mechanisms. These studies are pivotal in understanding the molecular interactions of potential drug candidates (Baroud et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of derivatives, such as 3-amino-5-bromo-2-iodopyridine, a reaction product of 3-amino-5-bromopyridine, offers valuable insights into the molecular geometry and potential applications in material science and molecular engineering (Bunker et al., 2008).
Solid Phase Synthesis
2-Acetyl-5-bromopyridine derivatives are used in solid phase synthesis, demonstrating their utility in creating diverse libraries of synthons and chromophores, which are fundamental in the development of new materials and drugs (Pierrat, Gros, & Fort, 2005).
Molecular Docking and Density Functional Theory Studies
In computational chemistry, molecular docking and density functional theory studies involving 2-acetyl-5-bromopyridine derivatives contribute to understanding their potential as inhibitors in cancer treatment (Premkumar et al., 2016).
Safety and Hazards
2-Acetyl-5-bromopyridine is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Acetyl-5-bromopyridine is a novel heterocyclic organic intermediate . It is a significant industrial raw material widely used in the pharmaceutical, pesticide, and dye industries . .
Biochemical Pathways
As an organic intermediate, it is involved in the synthesis of various compounds in the pharmaceutical, pesticide, and dye industries
Result of Action
As an organic intermediate, its primary role is likely in the synthesis of more complex compounds in various industries .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZRAUUUHXQGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630971 | |
| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-bromopyridine | |
CAS RN |
214701-49-2 | |
| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromopyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Acetyl-5-bromopyridine in the synthesis of substituted terpyridines?
A1: 2-Acetyl-5-bromopyridine [1] serves as a crucial starting material in the synthesis of trisubstituted 4',5,5''-terpyridines as described in the research. The bromine atom in the 5-position of the pyridine ring allows for further modifications via various metal-catalyzed reactions. This versatility allows for the introduction of diverse substituents, ultimately leading to a library of terpyridines with potentially tunable properties. [1]
Q2: How is 2-Acetyl-5-bromopyridine synthesized?
A2: The paper describes the synthesis of 2-Acetyl-5-bromopyridine [1] starting from 2,5-dibromopyridine. While the specific reaction conditions are not detailed in this excerpt, it likely involves a selective substitution reaction targeting one of the bromine atoms with an acetyl group. [1]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


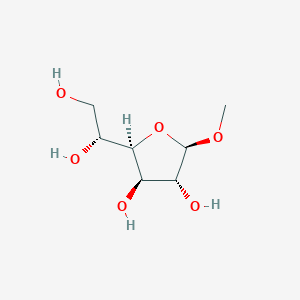
![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
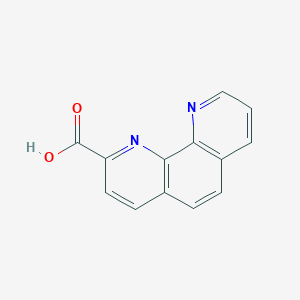
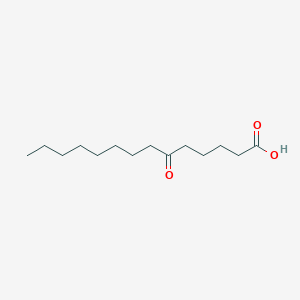

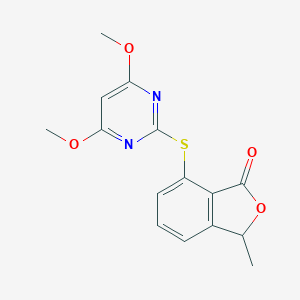
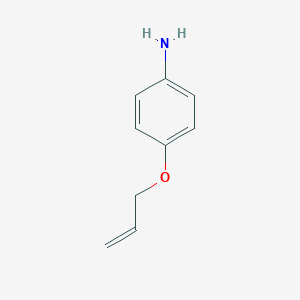


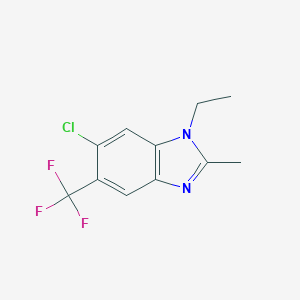
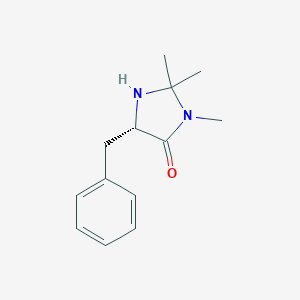
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
